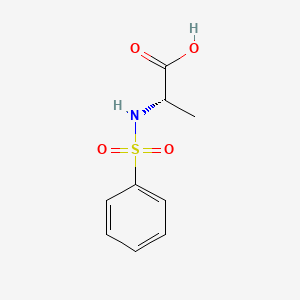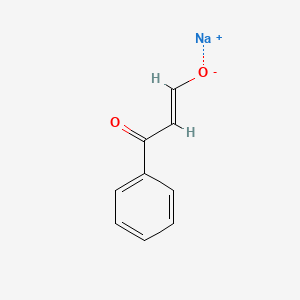
(2S)-2-benzenesulfonamidopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-benzenesulfonamidopropanoic acid, also referred to as 2-benzenesulfonamidopropanoic acid, is an organic acid primarily used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. The acid is a white crystalline powder that is soluble in water and alcohol and has a melting point of 154-156°C. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, and is also used in the manufacture of dyes, fragrances, and other chemicals.
Wissenschaftliche Forschungsanwendungen
Sulfur Chemistry in Acid Gas Treatment Sulfur chemistry plays a crucial role in the treatment of acid gases, a byproduct of hydrocarbon fuel processing. Advanced Claus process designs aim to capture higher amounts of sulfur, improving efficiency and reducing operational costs. This involves a deep understanding of sulfur chemistry, particularly in the thermal stage of the Claus reactor, to recover energy and enhance the quality of produced sulfur (Gupta, Ibrahim, & Shoaibi, 2016).
Synthesis of Functionalized Azoles Using CO2 The conversion of aniline derivatives with CO2 into functionalized azoles represents a significant method in organic synthesis. This process allows for the creation of benzene-fused azole compounds, such as benzimidazoles, benzothiazoles, and benzimidazolones, from anilines and CO2. Such methodologies suggest an avenue for producing biologically active azole derivatives, which could be related to the broader chemical family to which (2S)-2-benzenesulfonamidopropanoic acid belongs (Vessally et al., 2017).
Electrochemical Reduction of CO2 The electrochemical reduction of CO2, where carbon dioxide is utilized as a feedstock in organic synthesis, highlights an emerging field of research. Such processes are aimed at producing value-added chemicals from CO2, demonstrating the compound's potential in sustainable chemistry and environmental remediation efforts (Costentin, Robert, & Savéant, 2013).
Benzoxaboroles in Supramolecular Chemistry Benzoxaboroles, derivatives of phenylboronic acids, have found wide application in supramolecular chemistry due to their unique properties and ability to form stable structures through hydrogen bonding. This versatility underpins the potential of benzene derivatives in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Applications in Drug Development Research into benzothiazoles has revealed their broad spectrum of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. The structural simplicity of 2-arylbenzothiazoles, in particular, suggests their potential as antitumor agents, highlighting the significance of benzene derivatives in pharmaceutical research (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Eigenschaften
IUPAC Name |
(2S)-2-(benzenesulfonamido)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLXTMZRKBVYST-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427788 |
Source


|
| Record name | (S)-2-(phenylsulfonamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42908-31-6 |
Source


|
| Record name | (S)-2-(phenylsulfonamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)



![6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol](/img/structure/B6142221.png)
![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)

![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)
![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)

![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)
![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)

